molecular formula C19H14N4OS B2976743 N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide CAS No. 1705929-82-3

N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide

Cat. No.: B2976743
CAS No.: 1705929-82-3
M. Wt: 346.41
InChI Key: ZEJGDDQPLZYNOC-UHFFFAOYSA-N
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Description

“N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide” is a chemical compound with the molecular formula C19H14N4OS and a molecular weight of 346.41. It belongs to the class of quinoxaline derivatives, which are nitrogen-containing heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoxaline core, a phenyl group, and a 2-methylthiazol-4-yl group. The exact structure is not available in the literature.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide derivatives have been explored for their potential as radioligands. Specifically, novel quinoline-2-carboxamide derivatives, labeled with carbon-11, have been evaluated for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These studies indicate the potential for using quinoxaline derivatives in imaging studies related to neuroinflammation and neurodegeneration (Matarrese et al., 2001).

High-Performance Polyamides

Quinoxaline moiety-containing aromatic diamines have been synthesized and used to create new polyamides with excellent thermal stability. These materials exhibit good solubility in polar aprotic solvents and show high glass transition temperatures, making them suitable for advanced material applications where thermal resistance is crucial (Patil et al., 2011).

Antimicrobial Activity

Quinoxaline derivatives have shown promising results in antimicrobial studies. Specifically, quinoxaline N,N-dioxide and some of its derivatives have demonstrated activity against bacterial and yeast strains, suggesting potential applications in developing new antimicrobial agents (Vieira et al., 2014).

Neuroprotective Agents

Derivatives of quinoxaline, such as 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia. NBQX acts as a potent and selective inhibitor of the non-NMDA glutamate receptor subtype, providing protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990).

Antituberculosis Agents

Research into quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives has yielded compounds with significant in vitro anti-tuberculosis activity. These findings support the development of new anti-tuberculosis treatments that could enhance or complement existing chemotherapeutic options (Moreno et al., 2003).

Future Directions

Quinoxaline derivatives, including “N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide”, have potential pharmaceutical and industrial applications . Future research could focus on exploring these applications further, as well as investigating the synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound in more detail.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c1-12-21-18(11-25-12)13-6-2-3-7-14(13)23-19(24)17-10-20-15-8-4-5-9-16(15)22-17/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJGDDQPLZYNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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